Levonorgestrel Impurity O

説明

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical development and manufacturing, directly impacting the quality, safety, and efficacy of the final drug product. jpionline.orgcymitquimica.com Impurities are defined by the International Council for Harmonisation (ICH) as any component of the drug substance that is not the defined chemical entity. jpionline.org These undesirable substances can originate from various sources, including raw materials, manufacturing processes, by-products, or degradation over time. cymitquimica.compharmacy.biz

Even in trace amounts, impurities can alter the physical and chemical properties of an API, potentially reducing its stability, shelf life, and therapeutic effectiveness. veeprho.comcontractpharma.com More critically, some impurities may be toxic, mutagenic, or carcinogenic, posing significant health risks to patients. nih.govoceanicpharmachem.com Consequently, regulatory bodies worldwide, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), enforce stringent guidelines, largely based on ICH standards like Q3A, to identify, quantify, and control impurities within acceptable, safe limits. oceanicpharmachem.comeuropa.eu This rigorous process of impurity profiling is essential for ensuring product consistency, regulatory compliance, and patient safety. pharmaffiliates.commusechem.com

Contextualizing Impurities within Steroid Chemistry and Pharmaceutical Synthesis

The synthesis of steroids, such as Levonorgestrel, is a complex multi-step process that often presents unique challenges in impurity control. mdpi.com Steroids are characterized by a core four-ring structure, and their synthesis involves intricate chemical transformations where minor variations in reaction conditions can lead to the formation of structurally similar impurities, including isomers and by-products. mdpi.combocsci.com

These process-related impurities can arise from incomplete reactions, side reactions, or the degradation of intermediates. bocsci.com For instance, the industrial manufacturing of corticosteroids is often accompanied by numerous process impurities that require thorough detection and quantification. nih.gov The challenge lies in the stereoselective and regioselective control of reactions to produce the API with the required purity. mdpi.com The isolation and characterization of these impurities are vital for developing robust analytical methods and validating manufacturing processes to ensure the final steroid API meets high purity standards. nih.govbritannica.com

Definition and Structural Classification of Levonorgestrel Impurity O

This compound is classified as an organic, process-related impurity of Levonorgestrel. synthinkchemicals.comgoogle.com It is a distinct chemical entity with a defined structure that differentiates it from the parent API, Levonorgestrel. nih.gov As a known impurity listed in the European Pharmacopoeia (EP), it serves as a reference standard for quality control purposes in the manufacturing of Levonorgestrel. alentris.orgpharmaffiliates.com

Research indicates that this compound likely forms during the synthesis of Levonorgestrel, specifically from a reaction involving a solvent. google.comgoogle.com One patent describes its formation as a probable result of the addition of methanol across a double bond in a key intermediate, the dienol ether of levonorgestrel, during the hydrolysis step. google.com This highlights its classification as a process-related by-product rather than a degradation product that would form during storage.

This compound is identified by several chemical names and synonyms, which are crucial for its precise identification in scientific literature and regulatory documentation. Its systematic IUPAC name provides an unambiguous description of its molecular structure.

| Identifier Type | Value | Source(s) |

| IUPAC Name | (5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | nih.gov |

| Chemical Name (EP) | 13-Ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one | alentris.org |

| Synonym 1 | 4,5-Dihydro-5α-methoxylevonorgestrel | synthinkchemicals.compharmaffiliates.com |

| Synonym 2 | (5α,17α)-13-Ethyl-17-hydroxy-5-methoxy-18,19-dinorpregn-20-yn-3-one | nih.govpharmaffiliates.com |

| Synonym 3 | 4,5-Dihydro-5a-methoxy D-(-)-Norgestrel | nih.gov |

| CAS Number | 155683-60-6 | synthinkchemicals.comaxios-research.comacanthusresearch.com |

| UNII | K6ELU45BJM | nih.gov |

This table is interactive. You can sort and filter the data.

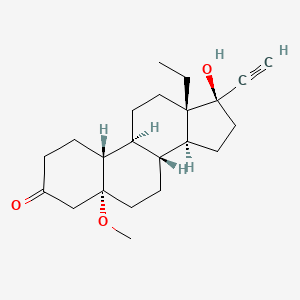

This compound is structurally very similar to the parent compound, Levonorgestrel, differing primarily by the addition of a methoxy group (–OCH₃) and the saturation of a double bond in the A-ring of the steroid nucleus. google.comnih.gov This structural modification results in a different molecular formula and weight compared to Levonorgestrel.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Levonorgestrel | C₂₁H₂₈O₂ | 312.45 | pharmaffiliates.comchemicalbook.com |

| This compound | C₂₂H₃₂O₃ | 344.49 | synthinkchemicals.compharmaffiliates.com |

This table is interactive. You can sort and filter the data.

The formation of Impurity O is directly linked to the manufacturing process of Levonorgestrel. google.com Specifically, when a methanolic solution of hydrochloric acid is used to hydrolyze the dienol ether intermediate of Levonorgestrel, the addition of methanol can occur across the C5-C10 double bond, leading to the formation of this impurity. google.com Processes have since been developed that utilize aprotic solvents to prevent this side reaction, thereby producing a purer form of Levonorgestrel that is free from Impurity O. google.comgoogle.com

特性

IUPAC Name |

(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJSXAOBPRABPZ-WIJSBRJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747653 | |

| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155683-60-6 | |

| Record name | 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Levonorgestrel Impurity O

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analytical strategies for impurity profiling in drug substances like levonorgestrel. lcms.cz These techniques offer the necessary specificity and sensitivity to separate and quantify closely related compounds. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC stands as a primary technique for the assessment of levonorgestrel purity, capable of separating the active pharmaceutical ingredient (API) from its various impurities, including Impurity O. lcms.czbocsci.comlongdom.org The development of robust HPLC methods is essential for routine quality control and stability testing of both the bulk drug and its finished dosage forms. bocsci.comneliti.comwelch-us.com

A stability-indicating HPLC method is crucial for resolving levonorgestrel from its potential degradation products and process-related impurities. Such methods are validated to ensure they are fit for their intended purpose, assessing parameters like specificity, linearity, precision, and accuracy. The structural similarities between levonorgestrel and its impurities present a challenge in developing these analytical methods.

Reversed-Phase HPLC Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of levonorgestrel and its impurities. nih.govresearchgate.net Method development involves a systematic process of optimizing various parameters to achieve the desired separation. researchgate.netgoogle.com Validation is then performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable and reproducible. researchgate.net

A typical validation process for an RP-HPLC method for levonorgestrel would include demonstrating its linearity over a specific concentration range, with correlation coefficients often exceeding 0.999. allsciencejournal.com The accuracy is determined by recovery studies at different concentration levels. nih.gov Precision is assessed through repeatability and intermediate precision studies, with the relative standard deviation (%RSD) for peak areas being a key metric. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. allsciencejournal.com For instance, a validated RP-HPLC method can detect certain levonorgestrel impurities at concentrations as low as 0.1%.

The choice of the stationary phase is a critical factor in achieving the separation of Levonorgestrel Impurity O from the parent drug and other related substances. C18 and C8 columns are the most frequently utilized stationary phases in the analysis of levonorgestrel and its impurities. bocsci.com These columns consist of silica particles that have been chemically modified with octadecylsilane (C18) or octylsilane (C8) groups, creating a non-polar surface.

The selection of the column is based on achieving optimal resolution between the peaks of interest. For example, a Kromasil C18 column (250mm x 4.6mm, 5µm) has been successfully used in gradient methods to separate levonorgestrel from its impurities. allsciencejournal.com Other columns, such as the Phenomenex Luna C18 and Hypersil ODS C8, have also been reported for this purpose. researchgate.net The efficiency of the column is monitored by parameters like the number of theoretical plates, which should ideally be greater than 2000 for all chromatographic runs to ensure consistent performance. nih.gov

Table 1: Examples of HPLC Columns Used in Levonorgestrel Impurity Analysis

| Column Name | Stationary Phase | Dimensions | Particle Size |

|---|---|---|---|

| Kromasil C18 allsciencejournal.com | C18 | 250mm x 4.6mm | 5µm |

| Phenomenex Luna C18 | C18 | - | - |

| Hypersil ODS researchgate.net | C8 | 125mm x 4.6mm | 5µm |

This table is for illustrative purposes and does not represent a complete list of all possible columns.

The mobile phase composition is a key variable that is optimized to achieve the desired retention times and resolution. For the analysis of levonorgestrel and its impurities, the mobile phase typically consists of a mixture of an aqueous component (water or a buffer) and an organic solvent, such as acetonitrile or methanol.

The ratio of the organic solvent to the aqueous phase is adjusted to control the elution strength. Increasing the concentration of the organic solvent generally leads to a decrease in the retention time of the analytes. nih.gov For instance, in the development of a method for levonorgestrel, various ratios of acetonitrile and water (e.g., 40:60, 50:50, 60:40) are tested to find the optimal balance between resolution and analysis time. nih.gov A mixture of acetonitrile and water in a 50:50 (v/v) ratio is a commonly used mobile phase. nih.govresearchgate.net In some methods, a ternary mixture of water, acetonitrile, and methanol is employed to fine-tune the selectivity. nih.gov The pH of the aqueous component can also be adjusted, particularly when using gradient elution, to improve peak shape and resolution.

Table 2: Example of Mobile Phase Compositions for Levonorgestrel Analysis

| Organic Solvent(s) | Aqueous Component | Ratio (v/v) | Reference |

|---|---|---|---|

| Acetonitrile | Water | 50:50 | nih.govresearchgate.net |

| Acetonitrile, Methanol | Water | 35:15:45 | nih.gov |

| Acetonitrile | Water | 65:35 |

This table provides examples and the optimal composition can vary depending on the specific column and other chromatographic conditions.

UV detection is the most common method for the quantification of levonorgestrel and its impurities. The selection of the detection wavelength is based on the UV absorption spectrum of the analytes. Levonorgestrel exhibits a characteristic absorption maximum at approximately 240-242 nm. neliti.comnih.govresearchgate.net Therefore, wavelengths in this range are typically used for monitoring the elution.

For instance, a wavelength of 241 nm has been used for the detection of levonorgestrel. neliti.comnih.gov Other reported wavelengths include 240 nm, 242 nm, 245 nm, and 254 nm. researchgate.netallsciencejournal.com The choice of a specific wavelength can be influenced by the need to detect multiple components simultaneously or to minimize interference from excipients in a formulation. humanjournals.com A photodiode array (PDA) detector is often used as it can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. allsciencejournal.com

Mobile Phase Optimization

Gradient Elution Strategies for Enhanced Separation

While isocratic elution (constant mobile phase composition) can be sufficient for some applications, gradient elution is often necessary to achieve a good separation of all impurities within a reasonable timeframe, especially for complex impurity profiles. neliti.com A gradient program involves changing the composition of the mobile phase during the chromatographic run.

Typically, the gradient starts with a lower concentration of the organic solvent to allow for the retention and separation of early-eluting, more polar impurities. The concentration of the organic solvent is then gradually increased to elute the main component (levonorgestrel) and the more strongly retained, less polar impurities. This approach helps to improve peak shapes and resolution for all components in the mixture. allsciencejournal.com The development of a gradient method involves optimizing the initial and final mobile phase compositions, the gradient slope (rate of change), and any isocratic hold times. welch-us.com

For example, a gradient method for levonorgestrel might use water as mobile phase A and acetonitrile as mobile phase B, with the proportion of B increasing over the course of the analysis. allsciencejournal.com The flow rate is also a critical parameter, with 1.0 mL/min being a common setting. allsciencejournal.com

Table 3: Illustrative Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

|---|---|---|

| 0 | 60 | 40 |

| 20 | 47 | 53 |

| 25 | 47 | 53 |

This is a hypothetical example to illustrate the principle of gradient elution. Actual gradient programs are highly specific to the method.

Method Validation Parameters

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. humanjournals.com According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). humanjournals.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. For this compound, this means the chromatographic method should provide a unique peak for this impurity, well-resolved from levonorgestrel and other known impurities.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a range of concentrations.

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking the sample matrix with a known quantity of the impurity standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrcps.com For levonorgestrel impurities, the LOQ is often set at or below the reporting threshold, which can be 0.05%. humanjournals.com

Table 1: Typical HPLC Method Validation Parameters for Levonorgestrel Impurity Analysis

| Parameter | Typical Acceptance Criteria | Finding/Result |

|---|---|---|

| Specificity | Resolution between peaks > 1.5 | Method is specific, no interference observed. ajrcps.com |

| Linearity (r²) | ≥ 0.99 | A linear response is observed. ajrcps.com |

| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% | Values are within acceptable limits. ajrcps.com |

| Accuracy (% Recovery) | 80.0% - 120.0% | Results are accurate within the specified range. |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.013% for Levonorgestrel. ajrcps.com |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.039% for Levonorgestrel. ajrcps.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, offer a simpler and more rapid approach for the separation and semi-quantitative estimation of impurities. researchgate.net These methods are particularly useful for in-process controls and stability studies.

For the analysis of levonorgestrel and its impurities, HPTLC methods have been developed using silica gel plates as the stationary phase. researchgate.net A suitable mobile phase, for instance, a mixture of hexane, chloroform, and methanol, allows for the separation of levonorgestrel from its related compounds based on their differential migration. researchgate.net The separated spots are then visualized under UV light and quantified using a densitometer. researchgate.net HPTLC methods can be validated according to ICH guidelines and have been shown to be sensitive, with linearity ranges for levonorgestrel in the nanogram range per spot. researchgate.net These methods can effectively separate the drug from its degradation products, making them suitable for stability-indicating assays. researchgate.net

Spectroscopic and Hyphenated Techniques for Structural Elucidation

For the definitive identification and structural confirmation of impurities like this compound, spectroscopic and hyphenated techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone technique for impurity identification. It provides both chromatographic separation and mass-based detection, offering high sensitivity and specificity. High-Resolution Mass Spectrometry (HRMS) further provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound.

LC-MS analysis of this compound allows for the precise determination of its molecular weight. The mass spectrometer measures the mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ion, which directly corresponds to the molecular weight of the impurity. For this compound, the expected molecular weight is 344.49 g/mol . pharmaffiliates.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum of this compound would be distinct from those of levonorgestrel, reflecting the structural changes, particularly the addition of a methoxy group and the saturation of the A-ring.

¹³C NMR (Carbon-13 NMR): This provides information about the different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbons, and their chemical shifts indicate their chemical environment (e.g., sp³, sp², carbonyl).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons. These experiments are crucial for assembling the complete molecular structure by revealing which protons are coupled to each other and which protons are attached to which carbons. This detailed connectivity information provides conclusive proof of the structure of this compound.

Stereochemical Confirmation

The precise three-dimensional arrangement of atoms, or stereochemistry, of an impurity is crucial as it can significantly influence its biological activity. For complex steroidal molecules like this compound, definitive stereochemical confirmation is a challenging yet essential task. While specific studies detailing the complete stereochemical confirmation of this compound are not extensively published in readily available literature, the approaches used for structurally similar compounds, such as Levonorgestrel Impurity W, provide a clear framework for the methodologies that would be employed. smolecule.com

Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, are fundamental in establishing the connectivity and spatial relationships between protons and carbons within the molecule. For absolute confirmation of stereocenters, single-crystal X-ray crystallography is the gold standard. This technique provides an unambiguous determination of the solid-state structure, although it is contingent on the ability to grow suitable high-quality crystals of the impurity.

The IUPAC name for this compound, (5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, defines the specific stereochemical configuration at its multiple chiral centers. nih.gov This precise arrangement is critical to its chemical and physical properties.

Elucidation of Unknown Impurity Structures

The process of identifying and characterizing previously unknown impurities is a cornerstone of pharmaceutical development and quality control. veeprho.com This process, known as structural elucidation, employs a combination of hyphenated analytical techniques to piece together the molecular puzzle. veeprho.comsynthinkchemicals.com

For impurities like this compound, the initial step often involves separation from the main API and other impurities using high-performance liquid chromatography (HPLC). sgs-institut-fresenius.de Once isolated, a battery of spectroscopic and spectrometric techniques is used. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like Orbitrap or time-of-flight (TOF), is pivotal. veeprho.com HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula. veeprho.comsynthinkchemicals.com

Tandem mass spectrometry (MS/MS) is then used to fragment the impurity's molecular ion, providing crucial information about its substructures. synthinkchemicals.com The fragmentation pattern, combined with the molecular formula, allows chemists to propose potential structures. These proposed structures are then rigorously confirmed using one- and two-dimensional NMR spectroscopy.

Table 1: Key Techniques in the Elucidation of Unknown Impurities

| Technique | Purpose | Information Gained |

|---|---|---|

| HPLC | Separation | Isolates the impurity from the API and other components. |

| HRMS | Molecular Formula Determination | Provides highly accurate mass measurement to determine elemental composition. veeprho.com |

| MS/MS | Structural Fragmentation | Generates fragment ions to identify substructures and connectivity. synthinkchemicals.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. pharmacophorejournal.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

While a specific, publicly available FT-IR spectrum for this compound is not provided in the search results, based on its known structure, the following characteristic peaks would be expected. nih.govsynthinkchemicals.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Stretching |

| C≡C-H (Terminal Alkyne) | ~3300 | C-H Stretching |

| C≡C (Alkyne) | 2100-2260 | Stretching |

| C=O (Ketone) | 1650-1750 | Stretching |

The presence and position of these bands in an experimental spectrum help to confirm the structural integrity of the impurity and can be used as a quality control measure. lgcstandards.com

UV-Vis Spectroscopy in Analytical Contexts

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. humanjournals.com It is a fundamental technique used in pharmaceutical analysis, primarily for the quantitative determination of substances. humanjournals.com In the context of levonorgestrel and its impurities, UV-Vis detection is commonly coupled with HPLC. bocsci.com

Levonorgestrel itself has a characteristic UV absorption maximum (λmax) around 240-241 nm. humanjournals.comnih.gov The λmax for this compound would be influenced by its specific chromophoric system. The conjugated system in levonorgestrel is responsible for its UV absorbance. nih.gov The structural modifications in Impurity O, specifically the introduction of a methoxy group and the saturation of the A-ring double bond, would alter the electronic transitions and thus shift the λmax. nih.gov

A stability-indicating HPLC method for levonorgestrel would use a UV detector set at or near its λmax to monitor for the appearance of degradation products and impurities. The response of Impurity O at this wavelength would be used for its detection and quantification relative to the main component. The development of such methods involves testing different mobile phases and gradients to ensure adequate separation of all related substances. nih.gov

Isolation and Enrichment Techniques for Trace Impurities

The characterization of trace impurities often requires their isolation from the bulk API in a pure form. lgcstandards.combocsci.com This is a challenging task that relies on advanced separation and purification techniques.

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying compounds on a larger scale than analytical HPLC. europeanpharmaceuticalreview.com It is a standard method for obtaining sufficient quantities of an impurity for structural elucidation and for the preparation of reference standards. europeanpharmaceuticalreview.com

The process involves scaling up an analytical HPLC method. This requires optimizing parameters such as column size, mobile phase composition, and flow rate to handle larger sample loads. For isolating an impurity like this compound, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. bocsci.com Mass-directed purification, where the HPLC is coupled to a mass spectrometer, can be particularly effective, as it allows for the specific collection of fractions containing the impurity of interest based on its mass-to-charge ratio.

Crystallization Approaches

Crystallization is a fundamental technique for purifying solid compounds. google.com For pharmaceutical substances, it is a critical step in the manufacturing process to remove impurities. europeanpharmaceuticalreview.com While it can be highly effective, sometimes repeated crystallizations are necessary to achieve the desired purity. google.com

The choice of solvent is paramount for successful crystallization. A suitable solvent system is one in which the main compound (levonorgestrel) and the impurity (this compound) have different solubilities. For instance, levonorgestrel can be recrystallized from solvents like ethyl acetate or methanol. google.comgoogle.com By carefully controlling conditions such as temperature, cooling rate, and solvent ratios, it is possible to selectively crystallize the major component, leaving the impurity enriched in the remaining solution (mother liquor). bocsci.comgoogle.com

In some cases, specific processing steps can be introduced to minimize the formation of certain impurities, thereby reducing the burden on crystallization for their removal. For example, the formation of this compound during synthesis has been linked to the hydrolysis of a dienol ether intermediate in the presence of methanol. google.com Carrying out this hydrolysis step using an aprotic solvent has been shown to prevent the formation of Impurity O, simplifying the purification process. google.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Levonorgestrel |

| This compound |

| Levonorgestrel Impurity W |

| Ethinyl Estradiol |

| Methanol |

| Acetonitrile |

Control Strategies and Mitigation of Levonorgestrel Impurity O

Process Optimization in Levonorgestrel Synthesis to Minimize Impurity O

The core strategy for minimizing Levonorgestrel Impurity O lies in the meticulous optimization of the synthetic process. This involves careful consideration of all parameters, from raw materials to the final purification steps.

Selection of Raw Materials and Reagents

The quality of starting materials and reagents is fundamental to controlling impurity formation. The synthesis of levonorgestrel typically begins with 18-methylestra-2,5(10)-diene-3-methoxy-17-ketone. google.com The purity of this raw material is crucial, as any existing impurities can be carried through the synthetic process or participate in side reactions, leading to the formation of new impurities.

The choice of reagents for the subsequent ethynylation and hydrolysis steps is also critical. For the ethynylation reaction, which converts the 17-keto group, anhydrous conditions and the use of specific bases like potassium tert-butoxide or sodium ethoxide in aprotic solvents help to minimize side product formation.

Purification Methodologies for API Stream

Following the synthesis, the crude levonorgestrel undergoes rigorous purification to remove any remaining impurities, including Impurity O. pharmacompass.com

Recrystallization is a powerful technique for purifying the final levonorgestrel product. mt.comuobaghdad.edu.iquomustansiriyah.edu.iq The process involves dissolving the crude API in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain dissolved in the mother liquor. mt.comuomustansiriyah.edu.iq

The choice of solvent is critical for effective recrystallization. mt.com Solvents such as ethyl acetate, methanol, or mixtures like dimethyl formamide-water or methanol-water have been found to be effective for purifying levonorgestrel. google.comgoogle.com The process is often carried out at the reflux temperature of the solvent to ensure complete dissolution. google.comgoogle.com The ratio of the solvent to the levonorgestrel is also an important parameter, with a volume of 10 to 15 times that of the API being common. google.comgoogle.com In some cases, multiple recrystallizations may be necessary to achieve the desired level of purity. google.com

In instances where this compound is present in the crude product, a specific acid treatment step can be employed for its removal. google.com This involves treating a solution of the crude levonorgestrel in an aprotic solvent, such as THF, with a mineral acid like sulfuric acid. google.com The mixture is typically stirred at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 1-3 hours). google.comgoogle.com This process effectively converts the methoxy impurity back to the desired keto group of levonorgestrel. Following the acid treatment, the reaction mixture is neutralized, and the purified levonorgestrel is isolated. This method has been shown to reduce the level of Impurity O from as high as 0.29% to below the detection limit. google.com

Recrystallization Techniques

Stability Control and Storage Conditions

The control of impurities does not end with the final purification of the API. The stability of levonorgestrel during storage is also a critical factor, as degradation can lead to the formation of new impurities or an increase in the levels of existing ones. clearsynth.com

To ensure the long-term stability of levonorgestrel and prevent the formation of degradation products, strict storage conditions are maintained. Levonorgestrel tablets are typically stored at a controlled room temperature between 20 to 25°C (68 to 77°F). nih.gov The API should be stored in a well-closed container in a dry and well-ventilated place, protected from heat, flames, sparks, and direct sunlight. tlcstandards.com For certain impurities, refrigerated conditions (2-8°C) may be required for long-term storage to ensure their stability as reference standards. lookchem.com These measures help to minimize the potential for degradation and ensure the quality and efficacy of the final pharmaceutical product.

Impact of Environmental Factors on Impurity Formation

The formation of impurities in pharmaceutical products, such as this compound in levonorgestrel formulations, can be significantly influenced by environmental conditions during manufacturing and storage. Research into the stability of levonorgestrel has highlighted that specific, yet often complex, interactions with environmental factors can lead to the degradation of the active pharmaceutical ingredient (API) and the subsequent generation of impurities. smolecule.com

Key environmental factors that can impact the formation of this compound and other related substances include:

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including degradation pathways that lead to impurity formation. google.com For instance, the hydrolysis of intermediates during the synthesis of levonorgestrel is temperature-dependent. google.com

Solvents: The choice of solvent during synthesis and purification is critical. The use of protic solvents like methanol during the hydrolysis of dienol ether intermediates in levonorgestrel synthesis has been identified as a direct cause of the formation of O-impurities due to addition reactions across double bonds. google.com Conversely, employing aprotic solvents can significantly reduce or even eliminate the formation of such impurities. google.com

pH: The acidity or alkalinity of the environment can catalyze degradation reactions. For example, the hydrolysis of dienol ether intermediates is acid-catalyzed. smolecule.com The purification of levonorgestrel containing O-impurities can be achieved by treatment with a mineral acid in an aprotic solvent. google.com

Studies have shown that controlling these environmental factors is crucial for minimizing impurity levels and ensuring the stability and quality of the final drug product.

Impurity Reference Standards and Certified Materials

The accurate identification and quantification of impurities like this compound are essential for quality control and regulatory compliance in the pharmaceutical industry. manasalifesciences.comsynzeal.com This is achieved through the use of highly characterized impurity reference standards and certified reference materials (CRMs). manasalifesciences.comsynzeal.com

A reference standard for this compound is a highly purified and well-characterized substance used as a benchmark for analytical testing. manasalifesciences.com These standards are critical for:

Analytical Method Development and Validation: Reference standards are used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific for detecting and quantifying the impurity. synzeal.comresearchgate.net

Impurity Profiling: They help in identifying and characterizing the impurity profile of the levonorgestrel drug substance and drug product. manasalifesciences.com

Stability Testing: Reference standards are used in stability studies to monitor the formation of the impurity over time under various storage conditions. manasalifesciences.com

Certified Reference Materials (CRMs) are a type of reference standard that has its property values certified by a technically valid procedure, and is accompanied by or traceable to a certificate or other documentation which is issued by a certifying body. sigmaaldrich.com Many suppliers offer this compound reference standards that are produced in facilities accredited to standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.comlgcstandards.com These standards are often supplied with a detailed Certificate of Analysis (CoA) that provides comprehensive data on their characterization and purity. synzeal.com

The availability of these reference standards from various commercial suppliers is crucial for pharmaceutical manufacturers to control the levels of this compound in their products, thereby ensuring their quality, safety, and compliance with pharmacopeial requirements, such as those set by the European Pharmacopoeia (EP). manasalifesciences.comgoogle.com

Interactive Data Table: this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Levonorgestrel | 797-63-7 | C21H28O2 | 312.45 |

| Levonorgestrel Impurity A | 1260525-53-8 | C21H26O2 | 310.43 |

| Levonorgestrel Impurity B | 19914-67-1 | C21H28O2 | 312.45 |

| Levonorgestrel Impurity C | 1337972-89-0 | C23H28O | 320.47 |

| Levonorgestrel Impurity D | 32419-58-2 | C21H30O | 298.23 |

| Levonorgestrel Impurity G | 87585-03-3 | C21H28O3 | 328.45 |

| Levonorgestrel Impurity H | 55555-97-0 | C21H28O3 | 328.45 |

| Levonorgestrel Impurity I | 21508-50-9 | C21H28O3 | 328.46 |

| Levonorgestrel Impurity K | 793-55-5 | C19H28O2 | 288.42 |

| Levonorgestrel Impurity L | 21800-83-9 | C19H26O2 | 286.41 |

| Levonorgestrel Impurity M | 51087-61-7 | C21H26O2 | 310.43 |

| This compound | 155683-60-6 | C22H32O3 | 344.49 |

| Levonorgestrel Impurity P | 100021-05-4 | C21H28O2 | 312.45 |

| Levonorgestrel Impurity R | 2322-77-2 | C20H28O2 | 300.44 |

| Levonorgestrel Impurity T | 14507-51-8 | C22H30O2 | 326.47 |

| Levonorgestrel Impurity V | 14009-70-2 | C22H28O2 | 324.46 |

| Data sourced from multiple chemical and pharmaceutical reference suppliers. synthinkchemicals.comacanthusresearch.compharmaffiliates.com |

Regulatory Landscape and Quality Standards Concerning Levonorgestrel Impurity O

International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the pharmaceutical industry. memmert.com These guidelines are designed to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. memmert.comwho.int Several ICH guidelines directly impact the management and control of impurities like Levonorgestrel Impurity O.

ICH Q3A(R2) and Q3B(R2) are cornerstone guidelines that address impurities in new drug substances (APIs) and new drug products, respectively. premier-research.comeuropa.euich.org They provide a framework for the reporting, identification, and qualification of impurities. premier-research.com An impurity is any component of the drug substance or drug product that is not the desired chemical entity. scribd.com The guidelines establish thresholds based on the maximum daily dose (MDD) of the drug. premier-research.comscribd.com

Reporting Threshold: The level at or above which an impurity must be reported in regulatory documentation.

Identification Threshold: The level at or above which the structure of an impurity must be determined. uspnf.com

Qualification Threshold: The level at or above which an impurity's biological safety must be established. uspnf.comfda.gov

These thresholds are crucial for determining the level of analytical and toxicological scrutiny required for an impurity. For a given impurity, if its concentration exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, comprehensive safety data is required unless its presence is justified by other means, such as being a significant metabolite. scribd.comfda.gov

Table 1: ICH Q3A/Q3B Impurity Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

This table presents a summary of the thresholds outlined in the ICH Q3A(R2) and Q3B(R2) guidelines. premier-research.comich.org

ICH Q1A(R2) provides the framework for stability testing of new drug substances and products. europa.euich.org The purpose of these studies is to generate evidence on how the quality of a substance or product varies over time under the influence of environmental factors like temperature, humidity, and light. ich.orgamsbiopharma.com This is directly relevant to impurities, as degradation of the API can lead to the formation of new impurities or an increase in the concentration of existing ones during storage. ich.org

Formal stability studies involve storing the drug substance or product under defined long-term, intermediate, and accelerated conditions. memmert.comich.org By analyzing samples at predetermined time points, manufacturers can identify any degradation products that form, including Impurity O if it arises from degradation. ich.orgich.org This data is essential for establishing a re-test period for the API and a shelf life for the finished product, along with recommended storage conditions. ich.org

ICH Q3A/Q3B on Impurities in New Drug Substances/Products

Pharmacopoeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias provide official public standards for medicines and their ingredients. Levonorgestrel is included in major pharmacopoeias, which specify tests and limits for impurities. drugfuture.comtga.gov.au this compound is specifically designated as a European Pharmacopoeia (EP) impurity, making it a mandatory reference standard for quality assessment of products intended for European markets. manasalifesciences.com

Pharmacopoeial monographs for levonorgestrel establish specific acceptance criteria for known and unknown impurities. These limits are legally binding in the regions where the pharmacopoeia is recognized.

European Pharmacopoeia (EP): The EP mandates that total impurities in levonorgestrel formulations must be below 1.0%. For certain specified, process-related impurities in the active pharmaceutical ingredient, a typical limit is ≤0.3%.

United States Pharmacopeia (USP): The USP specifies that the sum of all impurities in levonorgestrel should not exceed 2.0%, with no single individual impurity permitted to be greater than 0.5%. drugfuture.com

Table 2: Pharmacopoeial Impurity Limits for Levonorgestrel

| Pharmacopoeia | Specification | Limit | Source(s) |

|---|---|---|---|

| European Pharmacopoeia (EP) | Total Impurities (Formulation) | ≤ 1.0% | |

| United States Pharmacopeia (USP) | Total Impurities (Substance) | ≤ 2.0% | drugfuture.com |

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes with Reduced Impurity O Formation

The formation of Levonorgestrel Impurity O is often linked to specific steps in the synthesis process. google.com A primary pathway for its emergence is during the acid-catalyzed hydrolysis of the dienol ether intermediate of Levonorgestrel, particularly when using protic solvents like methanol. google.com The impurity is believed to form due to the addition of methanol across the C5-C10 double bond. google.com Prior art methods using hydrochloric acid in methanol resulted in Levonorgestrel containing up to 0.29% of Impurity O. google.com

To mitigate this, research has focused on modifying the synthetic route to preclude the conditions that favor the impurity's formation. A significant advancement has been the substitution of protic solvents with aprotic solvents during the hydrolysis step. google.com This change in solvent system has proven remarkably effective, with studies showing that the content of Impurity O can be reduced to below the detection limit. google.com

Furthermore, process intensification through continuous flow reactors offers another promising avenue. Compared to traditional batch processes, continuous manufacturing has been shown to reduce impurity formation by as much as 30% while also decreasing reaction times.

Table 1: Comparison of Synthetic Methods for Levonorgestrel

| Method | Solvent System | Key Process Step | Observed Impurity O Level | Source |

|---|---|---|---|---|

| Prior Art | Methanol (Protic) | Acid Hydrolysis | Up to 0.29% | google.com |

| Improved Process | Tetrahydrofuran (Aprotic) | Acid Hydrolysis | Below Detection Limit | google.com |

| Continuous Flow | Tetrahydrofuran / Sulfuric Acid | Continuous Hydrolysis | Reduced by ~30% vs. Batch | |

In addition to solvent modification, a novel purification process for crude Levonorgestrel containing Impurity O has been developed. This involves treating a solution of the crude material in an aprotic solvent like tetrahydrofuran with a sulphuric acid solution, which effectively removes the impurity. google.com

In-Silico Modeling and Prediction of Impurity Formation Pathways

In-silico, or computational, modeling has become an indispensable tool in modern pharmaceutical development for predicting and understanding chemical processes, including the formation of impurities. mdpi.com These models can simulate reaction mechanisms and identify potential side reactions that lead to byproducts like this compound. By understanding the thermodynamics and kinetics of these pathways, chemists can proactively design more robust synthetic routes.

Physiologically-based biopharmaceutics modeling (PBBM) and other model-informed drug development (MIDD) approaches are being adapted to predict not just a drug's behavior in the body, but also its chemical stability and degradation pathways during manufacturing. mdpi.com For impurity research, software like SYBYL can be used to create 3D molecular models of reactants and transition states, offering insights into why certain impurities form. cranfield.ac.uk In silico tools are also used to predict the potential toxicity of impurities; for instance, platforms like Sarah Nexus and Derek Nexus can perform in silico predictions for bacterial mutagenicity, helping to classify impurities and guide development efforts. europa.eu

The development of predictive in silico modeling and simulation platforms is a key area of research supported by regulatory bodies like the FDA. fda.gov These platforms can help in setting patient-centric quality specifications by understanding the potential impact of impurities. fda.gov

Continuous Manufacturing and Process Analytical Technology (PAT) for Impurity Control

Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry. contractpharma.com It offers numerous advantages, including a smaller footprint, reduced production cycle times, and, critically, enhanced product quality and consistency through the reduction of human error and process variability. contractpharma.comresearchgate.net

A core component of successful CM is Process Analytical Technology (PAT). ispe.org PAT involves the use of in-line or on-line analytical tools to monitor and control the manufacturing process in real-time. europeanpharmaceuticalreview.com This real-time data allows for immediate adjustments to be made to process parameters, ensuring that Critical Quality Attributes (CQAs), such as impurity levels, remain within their designated limits. researchgate.netispe.org For instance, a PAT measurement can be made at the exit of a reactor to quantify an impurity, allowing for dynamic control to reduce its level or prevent a batch failure. ispe.org

Table 2: Application of PAT in Impurity Control during Continuous Manufacturing

| PAT Tool | Measurement | Application in Impurity Control | Source |

|---|---|---|---|

| Near-Infrared Spectroscopy (NIRS) | Chemical composition, content uniformity | Real-time monitoring of reactant conversion and byproduct formation. Ensures reaction completion, minimizing residual starting materials that could degrade into impurities. | researchgate.net |

| Raman Spectroscopy | Molecular vibrations, crystal forms | In-situ monitoring of reaction kinetics and polymorphic forms. Can detect the formation of unwanted side products in real-time. | ispe.org |

| Mass Spectrometry (MS) | Mass-to-charge ratio | On-line monitoring of trace-level impurities at reactor outlets or in process streams, providing high sensitivity and specificity. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | At-line or on-line analysis of reaction mixtures to provide detailed quantitative impurity profiles, guiding process optimization and control. | europeanpharmaceuticalreview.com |

By integrating PAT with CM, manufacturers can move towards a state of continuous verification, where quality is built into the process, significantly reducing the likelihood of forming impurities like this compound. contractpharma.com

Orthogonal Analytical Techniques for Comprehensive Impurity Profiling

To ensure a complete and accurate understanding of an API's impurity profile, relying on a single analytical method is often insufficient. Orthogonal analytical techniques—methods that rely on different physicochemical principles of separation and detection—are employed to provide a more comprehensive characterization. alphalyse.comnih.gov This approach minimizes the risk of impurities co-eluting with the main peak or other impurities, which might mask their presence. researchgate.net

For complex impurity profiles like that of Levonorgestrel, combining different techniques is crucial. For example, a standard reversed-phase HPLC (RP-HPLC) method might be complemented by a method using a different column chemistry (e.g., Phenyl-Hexyl instead of C18) or a different mobile phase pH to alter selectivity. nih.gov Beyond HPLC, other techniques provide unique insights. High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass and elemental composition of an unknown impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. researchgate.net

A tiered analytical strategy might involve initial screening with Thin-Layer Chromatography (TLC), followed by quantification with HPLC, and structural confirmation using a combination of Ultrahigh Performance Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (UHPLC-IMS-MS). plos.org The use of orthogonal methods is essential for resolving discrepancies in impurity profiles and ensuring that all relevant impurities are detected and controlled.

Table 3: Examples of Orthogonal Methodologies for Impurity Profiling

| Primary Technique | Orthogonal Technique(s) | Purpose | Source |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Micellar Electrokinetic Chromatography (MEKC) | Provides separation based on different mechanisms (partitioning vs. electrophoretic mobility and partitioning), resolving co-eluting peaks. | researchgate.net |

| HPLC with UV Detection | High-Resolution Mass Spectrometry (HRMS) | Confirms identity of impurities by providing exact mass and fragmentation data, complementing UV-based quantification. | |

| Size-Exclusion Chromatography (SEC) | Analytical Ultracentrifugation (AUC) | Characterizes aggregates and high molecular weight impurities based on both hydrodynamic volume and sedimentation coefficient. | alphalyse.com |

Application of Chemoinformatics and Machine Learning in Impurity Research

Chemoinformatics combines chemistry with computer and information science to analyze vast amounts of chemical data. rjpbcs.comnumberanalytics.com When applied to impurity research, it can transform raw data from synthetic and analytical experiments into actionable knowledge. rjpbcs.com Machine learning (ML), a subset of artificial intelligence, has become a powerful tool within chemoinformatics for building predictive models. nih.govnih.gov

In the context of this compound, ML algorithms can be trained on historical batch data. By analyzing variables such as starting material quality, reagent concentrations, reaction temperatures, and processing times, ML models can identify complex, non-obvious relationships that correlate with the formation of Impurity O. mdpi.com These models can then be used to predict the likelihood of impurity formation under a given set of manufacturing conditions, enabling proactive process control.

Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in this field. mdpi.com While often used for predicting biological activity, QSAR can also be adapted to create Quantitative Structure-Property Relationship (QSPR) models that predict physicochemical properties, including reactivity and degradation pathways that lead to impurities. This predictive power helps in designing more stable molecules and more robust synthetic processes from the outset. mdpi.com

Green Chemistry Approaches to Minimize Impurity Byproducts

Green chemistry, or sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Its principles are directly applicable to minimizing the formation of byproducts like this compound.

The core of green chemistry is waste prevention, which is intrinsically linked to maximizing reaction efficiency and minimizing side reactions. nih.gov Several key principles are particularly relevant:

Safer Solvents and Auxiliaries: This is perhaps the most direct green chemistry approach applied to reduce Impurity O. As established, switching from methanol to a safer, aprotic solvent during hydrolysis eliminates the specific side reaction responsible for the impurity's formation. google.comnih.gov

Catalysis: The use of highly selective catalysts, including biocatalysts (enzymes), can promote the desired reaction pathway with high efficiency, often under milder conditions of temperature and pressure. mdpi.comacs.org This reduces the energy demand and the likelihood of thermally induced side reactions and degradation products. acs.orgresearchgate.net

Atom Economy: Designing synthetic transformations that incorporate the maximum amount of starting material into the final product minimizes waste. While not always directly preventing a specific impurity, high atom economy processes are inherently more efficient and less prone to generating multiple byproducts.

Reduce Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can shorten synthetic routes, reduce resource consumption, and decrease waste generation. nih.gov

By embracing these principles, pharmaceutical manufacturing can become more environmentally sustainable, cost-effective, and produce higher purity APIs with lower levels of process-related impurities. researchgate.netresearchgate.net

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Levonorgestrel impurities like Impurity O in drug formulations?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV/PDA detection is widely used for impurity profiling. For example, a validated HPLC method achieved a Limit of Quantitation (LOQ) of 0.5% for Levonorgestrel-related impurities, ensuring compliance with pharmacopeial limits . Advanced hyphenated techniques like LC-MS/MS are recommended for structural elucidation of unknown impurities, as demonstrated in impurity characterization studies for related compounds .

Q. What are the pharmacopeial limits for Levonorgestrel impurities, and how are they validated?

Methodological Answer: The United States Pharmacopeia (USP) specifies that total impurities in Levonorgestrel formulations should not exceed 2.0%, with no single impurity exceeding 0.5% . Validation requires specificity, linearity, precision, and accuracy testing. For example, method validation for related substances in Levonorgestrel tablets confirmed linearity across 0.05–0.15% impurity ranges .

Q. How are impurity standards (e.g., Levonorgestrel EP Impurity Q) synthesized and characterized for research use?

Methodological Answer: Impurity synthesis involves targeted chemical modifications of the parent compound. Structural confirmation employs NMR, HRMS, and LC-MS/MS. For instance, Levonorgestrel EP Impurity Q (CAS 14507-49-4) was synthesized via methoxylation at the 3-position and characterized using spectral data .

Q. What steps ensure compliance with USP General Chapters <476> and <1086> for impurity control?

Methodological Answer: Compliance involves:

- Cross-referencing monographs to control unspecified impurities.

- Implementing category-specific impurity testing protocols for organic impurities.

- Regularly updating analytical methods to align with revised pharmacopeial guidelines, as outlined in USP’s OTC Initiative .

Advanced Research Questions

Q. How can conflicting impurity profiles from different analytical methods be resolved?

Methodological Answer: Discrepancies often arise from variations in detection limits or column selectivity. To resolve this:

- Perform forced degradation studies (e.g., acid/alkali hydrolysis, oxidation) to isolate degradation-related impurities .

- Cross-validate results using orthogonal methods (e.g., GC-MS for volatile impurities vs. LC-MS for polar impurities) .

- Apply multivariate statistical analysis to correlate impurity data across methods .

Q. What synthetic pathways lead to the formation of aromatic impurities like Levonorgestrel Impurity W (CAS 155683-59-3)?

Methodological Answer: Aromatic impurities often form during synthesis via dehydrogenation or isomerization. For example, Impurity W arises from the elimination of hydroxyl groups and subsequent aromatization of the steroid backbone. Pathway confirmation requires kinetic studies under controlled temperature/pH conditions, followed by LC-MS/MS and NMR analysis .

Q. How are genotoxic impurities in Levonorgestrel APIs detected and controlled?

Methodological Answer: Genotoxic impurities (e.g., nitrosamines) are identified using GC-MS/MS or LC-MS/MS with sensitivity down to ppm levels. A multi-batch analysis approach is recommended to establish impurity baselines, coupled with ICH M7-compliant risk assessments .

Q. What strategies improve the detection of low-abundance impurities in complex matrices?

Methodological Answer:

- Pre-concentration techniques like solid-phase extraction (SPE).

- Use of high-resolution mass spectrometry (HRMS) for untargeted impurity screening.

- Method optimization via Design of Experiments (DoE) to enhance signal-to-noise ratios .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。